molecular formula C13H16ClNO2 B1487601 [1-(3-Chlorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-16-5

[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol

Cat. No. B1487601
M. Wt: 253.72 g/mol
InChI Key: FNQAZPYJVJIWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)piperidin-3-yl]methanol, also known as CPP-3, is an organic compound that is used in a variety of scientific applications. It is a derivative of piperidine and is synthesized from the reaction of piperidine and 3-chlorobenzoyl chloride. CPP-3 is a white crystalline solid and is soluble in water, methanol, and ethanol. It is a versatile compound that has been used in a wide range of scientific research applications.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In another study, structurally simple synthetic 1, 4-disubstituted piperidines were evaluated for their selectivity for resistant Plasmodium falciparum . This suggests that piperidine derivatives could have potential applications in the field of antimalarial drug discovery .

  • Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • They are important synthetic fragments for designing drugs .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Antimalarial Drug Discovery

    • Structurally simple synthetic 1, 4-disubstituted piperidines were evaluated for their selectivity for resistant Plasmodium falciparum .
    • This suggests that piperidine derivatives could have potential applications in the field of antimalarial drug discovery .
  • Antidepressant Molecules

    • One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Cancer Treatment

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
  • Synthesis of Anti-depressant Molecules

    • One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Treatment of Major Depressive Disorder (MDD)

    • Vilazodone, an SSRI as well as a partial agonist of the serotonin 5-HT1A receptor, is utilized to cure major depressive disorder (MDD) .

properties

IUPAC Name

(3-chlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAZPYJVJIWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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